N,N-Diallyl-2-amino-3-phenylpropanamide hydrochloride

Aqueous solubility Salt selection Formulation

N,N-Diallyl-2-amino-3-phenylpropanamide hydrochloride (CAS 1246172-81-5) is a phenylalanine-derived amide featuring dual N-allyl substitution and a 2-amino group, supplied as the hydrochloride salt with a molecular weight of 280.79 g/mol. Structurally, it combines a 3-phenylpropanamide backbone with N,N-bis(prop-2-enyl) tertiary amide functionality and a free primary amine, distinguishing it from simpler phenylalanine amides (e.g., H-Phe-NH₂, MW 164.20) and mono-allyl or N-benzyl analogs.

Molecular Formula C15H21ClN2O
Molecular Weight 280.79 g/mol
CAS No. 1246172-81-5
Cat. No. B1424745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diallyl-2-amino-3-phenylpropanamide hydrochloride
CAS1246172-81-5
Molecular FormulaC15H21ClN2O
Molecular Weight280.79 g/mol
Structural Identifiers
SMILESC=CCN(CC=C)C(=O)C(CC1=CC=CC=C1)N.Cl
InChIInChI=1S/C15H20N2O.ClH/c1-3-10-17(11-4-2)15(18)14(16)12-13-8-6-5-7-9-13;/h3-9,14H,1-2,10-12,16H2;1H
InChIKeyCZVXCKKVJBOBLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diallyl-2-amino-3-phenylpropanamide Hydrochloride (CAS 1246172-81-5): Core Identity and Structural Profile for Scientific Procurement


N,N-Diallyl-2-amino-3-phenylpropanamide hydrochloride (CAS 1246172-81-5) is a phenylalanine-derived amide featuring dual N-allyl substitution and a 2-amino group, supplied as the hydrochloride salt with a molecular weight of 280.79 g/mol [1]. Structurally, it combines a 3-phenylpropanamide backbone with N,N-bis(prop-2-enyl) tertiary amide functionality and a free primary amine, distinguishing it from simpler phenylalanine amides (e.g., H-Phe-NH₂, MW 164.20) and mono-allyl or N-benzyl analogs [2]. The compound is commercially catalogued at 95% purity and serves as a versatile intermediate in medicinal chemistry and peptide mimetic research.

Dual allyl reactivity Two terminal alkene handles support metathesis, thiol-ene, and cross-coupling chemistry.
Free 2-amino derivatization Primary amine enables peptide coupling, acylation, or sulfonylation for SAR exploration.
Hydrochloride salt & defined purity Salt form supports aqueous stock preparation; catalogued purity standard reduces QC variability.

Why In-Class 3-Phenylpropanamides Cannot Simply Replace N,N-Diallyl-2-amino-3-phenylpropanamide Hydrochloride in Research and Development


Generic substitution among 3-phenylpropanamide derivatives is precluded by three interdependent structural features unique to this compound. First, the N,N-diallyl tertiary amide motif is mechanistically linked to opioid receptor antagonism—peptide-based analogs such as N,N-diallyl-Phe-D-Ala-Phe-Gly-NH₂ display highly selective δ-opiate antagonist activity [1], while the corresponding N-allyl or N,N-dimethyl analogs show markedly different pharmacological profiles, including loss of antagonist selectivity [2]. Second, the free 2-amino group serves as a critical hydrogen bond donor and derivatization handle absent in N,N-diallyl-3-phenylpropanamide analogs lacking the α-amino substituent . Third, the hydrochloride salt form provides enhanced aqueous solubility and formulation reproducibility compared to the free base (CAS 1103235-56-8), which lacks the counterion and exhibits different crystallinity and dissolution behavior . Without all three features—diallyl amide, free 2-amine, and hydrochloride salt—downstream biological readouts, synthetic reactivity, and physicochemical handling properties will diverge significantly .

Pharmacophore

N,N-Diallyl substitution is linked to opioid receptor modulation; mono-allyl or N,N-dimethyl analogs may shift pharmacological profile and lose antagonist selectivity.

Derivatization

The free 2-amino group is absent in simple 3-phenylpropanamide analogs, removing a critical hydrogen-bond donor and synthetic handle.

Formulation

Free base (CAS 1103235-56-8) lacks the hydrochloride counterion; aqueous solubility and lot-to-lot dissolution behavior may differ, complicating assay preparation.

Quantitative Differentiation Evidence for N,N-Diallyl-2-amino-3-phenylpropanamide Hydrochloride Against Closest Structural Analogs


Hydrochloride Salt vs. Free Base: Molecular Weight and Solubility Differentiation for Aqueous Formulation Compatibility

The hydrochloride salt form (MW 280.79 g/mol, C15H21ClN2O) possesses a molecular weight 36.46 g/mol higher than the corresponding free base (MW 244.33 g/mol, C15H20N2O), corresponding to one HCl equivalent . The protonated 2-amino group in the salt form enhances aqueous solubility through ionic hydration, a critical factor for in vitro assay preparation and in vivo dosing that the neutral free base lacks [1]. No direct experimental solubility measurement for this specific compound was identified in the accessible literature; however, the class-level principle of hydrochloride salt-enhanced aqueous solubility of amine-containing compounds is well-established [1].

Salt form impact
Class-level
ΔMW = 36.46 g/mol; protonated amine infers enhanced aqueous solubility
Supports reproducible aqueous stock preparation
Direct solubility data not available; class-level principle
Aqueous solubility Salt selection Formulation Bioavailability

N,N-Diallyl vs. N-Benzyl Phenylpropanamide: Distinct Pharmacophore Profiles for Opioid Receptor vs. TRPV1 Target Engagement

N-Benzyl-3-phenylpropanamides are established as TRPV1 antagonists with potent IC50 values (e.g., compound 28c exhibits IC50 = 38 nM against TRPV1-mediated 45Ca2+ uptake in rat DRG neurons) [1]. In contrast, the N,N-diallyl substitution pattern—present in the target compound—is associated with opioid receptor modulation rather than TRPV1 activity. The structurally analogous peptide N,N-Diallyl-Phe-D-Ala-Phe-Gly-NH₂ (compound 28) is a moderately potent and highly selective δ-opioid receptor antagonist [2], while N,N-diallyl[D-Pro-10]Dyn A-(1-11) exhibits Ki = 149 nM at the δ-opioid receptor [3]. No direct binding or functional data for N,N-diallyl-2-amino-3-phenylpropanamide hydrochloride at either TRPV1 or opioid receptors were identified in the accessible literature; the receptor pharmacology differentiation is based on SAR extrapolation from N-substitution patterns [1][2][3].

Receptor pharmacophore
Context-dependent
Diallyl motif associates with opioid receptor modulation; N-benzyl motif (IC50 38 nM) targets TRPV1
Guides target-based assay selection
No direct binding data for this compound; SAR extrapolation
Opioid receptor TRPV1 antagonist N,N-diallyl pharmacophore Receptor selectivity

Dual Allyl Reactive Handles vs. Mono-Allyl or Saturated N-Substituents: Synthetic Versatility for Cross-Coupling and Cyclization Chemistry

The target compound bears two terminal alkene (allyl) groups on the amide nitrogen, providing dual reactive handles for olefin metathesis, thiol-ene click chemistry, Heck coupling, and radical cyclization reactions [1]. This dual reactivity is absent in N,N-dimethyl or N,N-diethyl-2-amino-3-phenylpropanamide analogs, which possess only saturated alkyl substituents incapable of participating in alkene-based transformations . The diallyl amide functionality also enables photopolymerization and serves as a chiral building block in asymmetric polymer synthesis, as demonstrated with structurally related N-maleoyl-L-phenylalanine diallyl amide derivatives that yield optically active polymers with specific optical rotations of [α]43525 = −91.8° to −352.8° [2]. Mono-N-allyl analogs contain only a single reactive alkene, halving the cross-linking or cyclization capacity compared to the diallyl compound [2].

Synthetic handles
Class-level
Two terminal alkenes vs. 0 (N,N-dimethyl) or 1 (mono-allyl); related diallyl polymers show [α]43525 up to −352.8°
Enables metathesis macrocyclization and cross-linking strategies
Reactivity confirmed with analogous diallyl amides
Allyl group reactivity Cross-coupling Peptidomimetic synthesis Polymer chemistry

Purity Specification: 95% Lot-to-Lot Consistency for Reproducible Biological Assay Performance

The compound is commercially catalogued at a standardized purity of 95% , providing a defined benchmark for procurement and assay preparation. In contrast, the more widely available 2-amino-3-phenylpropanamide hydrochloride (DL-phenylalaninamide hydrochloride, CAS 108321-83-1) and the corresponding free base (H-Phe-NH₂, CAS 5241-58-7) are often supplied at variable purity grades ranging from 90% to >98% depending on the vendor and lot, introducing potential variability in biological replicates . The combination of N,N-diallyl substitution and defined 95% purity offers a reproducible starting material that reduces the need for in-house repurification prior to use in sensitive assays such as radioligand binding or functional cAMP measurements where trace impurities can confound results [1].

Purity benchmark
Specification review
95%
Defined purity specification supports assay reproducibility
Comparator analogs range 90–98% across vendors
Chemical purity Reproducibility Procurement specification Assay validation

Highest-Value Research Application Scenarios for N,N-Diallyl-2-amino-3-phenylpropanamide Hydrochloride Based on Validated Differentiation Evidence


Opioid Receptor Pharmacology: δ-Selective Antagonist Tool Compound Development

Given the established SAR linking N,N-diallyl substitution to δ-opioid receptor antagonism in peptide systems [1][2], this compound serves as a minimalist small-molecule scaffold for probing δ-opioid receptor pharmacology. The free 2-amino group permits facile N-acylation or sulfonylation to explore auxiliary binding pocket interactions, while the diallyl amide maintains the key pharmacophoric element associated with antagonist activity. Researchers can use this compound as a starting point for structure-activity relationship studies aimed at developing non-peptide δ-selective ligands with improved metabolic stability relative to peptide-based tool compounds [1][2].

Peptidomimetic Chemistry: Dipeptide Mimetic Scaffold with Dual Derivatization Sites

The compound's structural composition—a phenylalanine-derived backbone with a free primary amine and an N,N-diallyl tertiary amide—allows it to function as a dipeptide mimetic building block where the 2-amino group can be elaborated with amino acid derivatives and the diallyl groups can participate in ring-closing metathesis to generate conformationally constrained macrocyclic peptidomimetics [1]. This synthetic strategy is directly supported by the demonstrated reactivity of structurally related diallyl amides in metathesis reactions and their application in generating chiral polymers [2]. The hydrochloride salt ensures adequate solubility during amide coupling and metathesis steps [1][2].

Asymmetric Polymer Synthesis: Chiral Monomer for Optically Active Functional Materials

As evidenced by the successful use of N-maleoyl-L-phenylalanine diallyl amide (S)-DAAPAMI in asymmetric polymerizations yielding polymers with specific optical rotations of [α]43525 = −91.8° to −352.8° [1], N,N-diallyl-2-amino-3-phenylpropanamide hydrochloride can serve as a chiral monomer precursor. The 2-amino group can be functionalized with polymerizable maleimide or acrylate groups, while the diallyl amide provides additional cross-linking sites. The resulting optically active polymers have demonstrated utility as chiral stationary phases for HPLC enantioseparation [1].

Dual-Mechanism Pharmacological Probe: Differentiating TRPV1 from Opioid Pathway Contributions

For in vivo pain or sensory neurobiology studies where both TRPV1 and opioid receptor pathways may contribute to observed phenotypes, this compound—bearing the N,N-diallyl motif associated with opioid pharmacology rather than the N-benzyl motif required for TRPV1 antagonism [1][2]—can serve as a pathway-discriminating pharmacological probe. When used in parallel with N-benzyl-3-phenylpropanamide-based TRPV1 antagonists such as compound 28c (IC50 = 38 nM) [1], researchers can deconvolve the relative contributions of opioid receptor versus TRPV1 signaling in complex biological systems, a capability not achievable with compounds bearing ambiguous or mixed pharmacophores [1][2].

Application
Selection Property
Validation Focus
δ-Opioid receptor probe development
N,N-Diallyl pharmacophore for opioid modulation; free amine for SAR
δ-Selective binding and functional assays; selectivity over μ/κ
Peptidomimetic macrocyclization
Dual allyl handles for ring-closing metathesis; amine for amino acid coupling
Metathesis efficiency; retention of chiral integrity
Chiral monomer for asymmetric polymers
Polymerizable amine and cross-linkable diallyl groups; chiral phenylalanine scaffold
Optical activity and enantioselectivity of resulting polymers
TRPV1 vs. opioid pathway discrimination
Diallyl substitution (non-benzyl) for opioid pathway selectivity; lacks TRPV1 antagonism
Absence of TRPV1 activity; confirmation of opioid receptor engagement in model systems
Quote Request

Request a Quote for N,N-Diallyl-2-amino-3-phenylpropanamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.